Boc-4-methyl-D-phenylalanine
Overview
Description
Boc-4-methyl-D-phenylalanine is a derivative of D-Phenylalanine . It is used as a reagent in the synthesis of aminophenylpropanyl phosphate derivatives which can exhibit pin1 inhibitory activity .
Synthesis Analysis
The synthesis of Boc-4-methyl-D-phenylalanine involves the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group . A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid .Molecular Structure Analysis
The molecular formula of Boc-4-methyl-D-phenylalanine is C15H21NO4 . The molecular weight is 279.33 g/mol .Chemical Reactions Analysis
Boc-4-methyl-D-phenylalanine is suitable for Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
Boc-4-methyl-D-phenylalanine has a density of 1.140±0.06 g/cm3 . Its melting point is 84-88°C , and its boiling point is 440.4±40.0 °C .Scientific Research Applications
Synthesis and Structural Studies
Researchers have developed synthetic routes and methodologies for producing Boc-4-methyl-D-phenylalanine derivatives and analogs. These compounds serve as key intermediates for further chemical transformations and studies in conformational analysis. For instance, the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogs was reported as part of efforts to create conformationally-constrained phosphotyrosyl mimetics, demonstrating the versatility of phenylalanine derivatives in mimicking bioactive molecules (Oishi et al., 2004). Additionally, large-scale synthesis of substituted D-phenylalanine using asymmetric hydrogenation showcases the industrial applicability of these derivatives in pharmaceutical intermediates production (Fox et al., 2011).
Peptide Chemistry
Boc-4-methyl-D-phenylalanine derivatives have been instrumental in advancing peptide chemistry, particularly in native chemical ligation and the synthesis of peptide-based compounds with improved chemical and biological stability. For example, the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enabled native chemical ligation at phenylalanine sites, facilitating the construction of complex peptides and proteins (Crich & Banerjee, 2007).
Polymer Science
In polymer science, Boc-4-methyl-D-phenylalanine derivatives are used to create novel polymeric materials with specific functional properties. For instance, methacrylate polymers containing chiral amino acid moieties were synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization, yielding well-defined amino acid-based polymers with controlled molecular weight and distribution (Kumar et al., 2012).
Medical Research
In medical research, derivatives of Boc-4-methyl-D-phenylalanine are explored for their potential in modeling therapeutic interventions. For example, a study on the diffusional behavior of tert-butyloxycarbonyl-L-phenylalanine (Boc-Phe) in solid-phase reaction fields contributes to understanding the dynamics of amino acids in polymer matrices, which is relevant for drug delivery systems (Yamane et al., 2002).
Safety And Hazards
Future Directions
While specific future directions for Boc-4-methyl-D-phenylalanine were not found in the search results, it is worth noting that 4-methylprolines are one of the most important structural motifs found in numerous natural products and biologically active compounds . Therefore, the development of a general and highly diastereoselective route to 4-methylprolines would greatly facilitate the synthesis of various relevant natural products and medicines .
properties
IUPAC Name |
(2R)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWNPUFECDJCX-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426511 | |
Record name | Boc-4-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-methyl-D-phenylalanine | |
CAS RN |
80102-27-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80102-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-4-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-D-4-Methylphenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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